molecular formula C16H17N3O4S B11512335 N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide

N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide

Cat. No.: B11512335
M. Wt: 347.4 g/mol
InChI Key: CDWDBQTWOQKRDS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE is a complex organic compound that features a furan ring, a methanesulfonamide group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions to form the furan-2-ylmethyl intermediate.

    Synthesis of the 1,2,4-Oxadiazole Moiety: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the 1,2,4-oxadiazole moiety in the presence of a methanesulfonamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted methanesulfonamides.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE exerts its effects is multifaceted:

    Molecular Targets: It interacts with various enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE
  • **N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}METHANESULFONAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide

InChI

InChI=1S/C16H17N3O4S/c1-12-5-7-13(8-6-12)16-17-15(23-18-16)11-19(24(2,20)21)10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3

InChI Key

CDWDBQTWOQKRDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC3=CC=CO3)S(=O)(=O)C

Origin of Product

United States

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